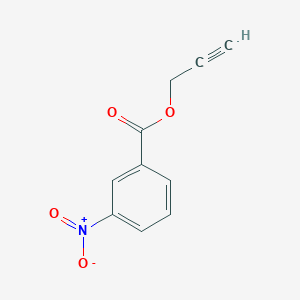

Prop-2-yn-1-yl 3-nitrobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO4 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

prop-2-ynyl 3-nitrobenzoate |

InChI |

InChI=1S/C10H7NO4/c1-2-6-15-10(12)8-4-3-5-9(7-8)11(13)14/h1,3-5,7H,6H2 |

InChI Key |

QJAYKUMLFIVXJO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Prop 2 Yn 1 Yl 3 Nitrobenzoate

Direct Esterification Routes for Prop-2-yn-1-yl 3-nitrobenzoate Synthesis

Direct esterification represents the most straightforward pathway to this compound, involving the condensation reaction between the carboxylic acid and alcohol precursors. The efficacy of this transformation is highly dependent on the method of activation for the carboxylic acid or the alcohol.

Carbodiimide-Coupling Agents (e.g., DCC, EDC) in Ester Formation

Carbodiimides are widely used as dehydration agents to facilitate the formation of amide and ester bonds under mild conditions. wikipedia.orgpeptide.com The reaction mechanism involves the activation of the carboxylic acid (3-nitrobenzoic acid) by the carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This activation step forms a highly reactive O-acylisourea intermediate. peptide.com Subsequent nucleophilic attack by propargyl alcohol on this intermediate yields the desired ester, this compound, and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). wikipedia.orgpeptide.com

The primary drawback of this method can be the formation of a stable N-acylurea byproduct if the O-acylisourea intermediate undergoes rearrangement before reacting with the alcohol. peptide.com To mitigate this and increase yields, additives such as 4-(N,N-dimethylamino)pyridine (DMAP) are often used as catalysts.

The choice between DCC and EDC often depends on the desired workup procedure. DCU, the byproduct of DCC, is largely insoluble in most organic solvents and can be removed by filtration. peptide.comthermofisher.com In contrast, EDC and its corresponding urea byproduct are water-soluble, allowing for their removal through a simple aqueous extraction. peptide.comthermofisher.com

Table 1: Comparison of Common Carbodiimide Coupling Agents

| Feature | DCC (N,N'-dicyclohexylcarbodiimide) | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

|---|---|---|

| Solubility | Water-insoluble | Water-soluble thermofisher.com |

| Byproduct | Dicyclohexylurea (DCU) | Water-soluble urea derivative |

| Byproduct Removal | Filtration (DCU is insoluble in most organic solvents) peptide.com | Aqueous extraction peptide.com |

| Typical Use Case | General organic synthesis, peptide synthesis wikipedia.org | Bioconjugation, aqueous reactions thermofisher.com |

Acid Halide/Anhydride Activated Esterification (e.g., 3-nitrobenzoyl chloride)

A highly effective and classical method for ester synthesis involves the activation of the carboxylic acid as an acid halide, most commonly an acid chloride. In this approach, 3-nitrobenzoic acid is first converted to the more reactive 3-nitrobenzoyl chloride. This transformation can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.govorgsyn.org

The resulting 3-nitrobenzoyl chloride is a potent electrophile that reacts readily with propargyl alcohol. nih.gov The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the esterification, driving the reaction to completion. This method is generally high-yielding but requires the handling of corrosive and moisture-sensitive reagents.

Lewis Acid-Catalyzed Esterification Protocols

Lewis acids can catalyze esterification reactions by activating either the carboxylic acid or the alcohol. organic-chemistry.org In the context of synthesizing this compound, a Lewis acid could coordinate to the carbonyl oxygen of 3-nitrobenzoic acid, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by propargyl alcohol. Alternatively, certain Lewis acids are known to activate propargylic alcohols for nucleophilic substitution. researchgate.netacs.org

A variety of Lewis acids have been shown to be effective catalysts for esterification, including metal salts such as scandium triflate (Sc(OTf)₃), lanthanum triflate (La(OTf)₃), hafnium(IV) salts, and zirconium(IV) salts. organic-chemistry.orgresearchgate.netnih.gov These catalysts offer the advantage of often being effective in small, catalytic quantities under relatively mild conditions. The reaction typically produces water as the only byproduct, which aligns with principles of atom economy. researchgate.net

Table 2: Potential Lewis Acid Catalysts for Esterification

| Catalyst | Typical Substrates | Key Advantages |

|---|---|---|

| Scandium(III) triflate (Sc(OTf)₃) | Propargylic alcohols, various nucleophiles researchgate.net | High activity, tolerant to water in some systems nih.gov |

| Hafnium(IV) / Zirconium(IV) salts | Carboxylic acids and alcohols organic-chemistry.org | Effective for direct condensation, high yields |

Brønsted Acid-Catalyzed Esterification Methods

The Fischer-Speier esterification is a cornerstone of organic synthesis, utilizing a Brønsted acid catalyst to promote the reaction between a carboxylic acid and an alcohol. organic-chemistry.org This equilibrium-controlled process can be applied to the synthesis of this compound from 3-nitrobenzoic acid and propargyl alcohol.

Commonly used Brønsted acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and phosphinic acid. organic-chemistry.orgacs.org The mechanism involves protonation of the carbonyl oxygen of 3-nitrobenzoic acid by the catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating the attack by the weakly nucleophilic propargyl alcohol to form a tetrahedral intermediate. organic-chemistry.org Subsequent elimination of a water molecule regenerates the catalyst and yields the final ester product. organic-chemistry.org To achieve high yields, the equilibrium must be shifted towards the products, typically by removing the water formed during the reaction via azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using an excess of one of the reactants. organic-chemistry.orggoogle.com

Transesterification Strategies for this compound

Transesterification offers an alternative route that avoids the direct use of the free carboxylic acid. This method involves the reaction of a pre-existing ester of 3-nitrobenzoic acid, such as methyl 3-nitrobenzoate, with propargyl alcohol in the presence of a catalyst. The synthesis of methyl 3-nitrobenzoate from 3-nitrobenzoic acid is a well-established procedure. truman.edu

The reaction is an equilibrium process where the alcohol moiety of the starting ester (methanol, in this case) is exchanged for propargyl alcohol. The equilibrium can be driven to favor the formation of this compound by using a large excess of propargyl alcohol or, more commonly, by removing the more volatile alcohol byproduct (methanol) from the reaction mixture as it forms. Both acid and base catalysts can be employed for this transformation.

Emerging Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. pfizer.comnih.gov The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally benign methodologies.

Key considerations include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic routes, such as Lewis or Brønsted acid-catalyzed esterifications, exhibit high atom economy as they ideally only produce water as a byproduct. In contrast, methods using carbodiimides or acid chlorides have lower atom economy due to the formation of stoichiometric urea or salt byproducts.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. The acid-catalyzed routes (both Lewis and Brønsted) are preferable to the use of stoichiometric coupling agents like DCC or the multi-step process involving conversion to an acid chloride. cas.org

Safer Solvents and Auxiliaries : The choice of solvent is critical. Green chemistry encourages the use of safer solvents, such as water or ethanol, or minimizing solvent use altogether. pfizer.com For instance, developing catalytic systems that operate in greener solvents or under solvent-free conditions would be a significant advancement.

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. nih.gov The development of highly active catalysts that allow the reaction to proceed at lower temperatures is a key goal.

Table 3: Atom Economy Comparison of Selected Synthetic Routes

| Synthetic Route | Reactants | Products | Byproducts | Atom Economy |

|---|---|---|---|---|

| Brønsted Acid-Catalyzed | 3-Nitrobenzoic Acid + Propargyl Alcohol | This compound + Water | None (catalyst is regenerated) | High |

| DCC Coupling | 3-Nitrobenzoic Acid + Propargyl Alcohol + DCC | This compound + Dicyclohexylurea | None | Low |

| Acid Chloride Route | 3-Nitrobenzoyl Chloride + Propargyl Alcohol + Pyridine | this compound + Pyridinium chloride | None | Low |

By evaluating each synthetic pathway through the lens of green chemistry, more sustainable and efficient methods for the production of this compound can be identified and optimized.

Solvent-Free Reaction Conditions

Solvent-free synthesis offers a green and efficient alternative to traditional solvent-based reactions, minimizing waste and often reducing reaction times. For the synthesis of propargyl esters like this compound, a solvent-free approach could involve the direct reaction of 3-nitrobenzoic acid or its acid chloride with propargyl alcohol.

In a typical solvent-free procedure, the reactants are mixed, potentially with a catalyst, and heated. The absence of a solvent can lead to higher reaction concentrations and, consequently, faster reaction rates. This methodology aligns with the principles of green chemistry by reducing the use of hazardous and volatile organic solvents. While direct literature on the solvent-free synthesis of this compound is not abundant, analogous solvent-free syntheses of propargylamines via A³ coupling reactions have been extensively reported, demonstrating the feasibility of such conditions for reactions involving a propargyl moiety. nih.govrsc.org These reactions are often facilitated by catalysts such as copper nanoparticles or supported copper catalysts and can proceed at elevated temperatures. nih.gov

| Reactant 1 | Reactant 2 | Catalyst (Example) | Conditions | Product Class |

| Aldehyde | Amine, Alkyne | Copper-based | Solvent-free, Heat | Propargylamine |

| 3-Nitrobenzoic acid | Propargyl alcohol | Acid catalyst | Solvent-free, Heat | Propargyl ester |

Organocatalytic and Biocatalytic Approaches

Organocatalysis offers a powerful tool for the synthesis of esters, avoiding the use of potentially toxic metal catalysts. For the synthesis of this compound, an organocatalytic approach could employ a variety of small organic molecules to catalyze the esterification. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective nucleophilic catalyst for the esterification of carboxylic acids with alcohols in the presence of a dehydrating agent like a carbodiimide.

A plausible organocatalytic route would involve the reaction of 3-nitrobenzoic acid and propargyl alcohol in the presence of a catalytic amount of an organocatalyst. Cinchona alkaloid derivatives have been used as catalysts in the stereoselective synthesis of related compounds, highlighting the potential for enantioselective preparations if a chiral center were present. acs.org

Biocatalysis , the use of enzymes to catalyze chemical reactions, presents a highly selective and environmentally benign synthetic strategy. Lipases are a class of enzymes that are particularly well-suited for ester synthesis and transesterification reactions. The synthesis of this compound could potentially be achieved by reacting 3-nitrobenzoic acid or a simple ester thereof with propargyl alcohol in the presence of an immobilized lipase. nih.gov These reactions are typically carried out in non-aqueous media to favor synthesis over hydrolysis and can proceed under mild conditions, often with high chemo-, regio-, and stereoselectivity. nih.gov

| Approach | Catalyst Type | Example Catalyst | Key Advantages |

| Organocatalysis | Small organic molecule | 4-(Dimethylamino)pyridine (DMAP) | Metal-free, mild conditions |

| Biocatalysis | Enzyme | Immobilized Lipase | High selectivity, green conditions |

Microwave-Assisted and Photochemical Synthesis Techniques

Microwave-assisted synthesis has emerged as a valuable technique to accelerate organic reactions. anton-paar.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. anton-paar.comresearchgate.net The synthesis of this compound could be efficiently achieved by heating a mixture of 3-nitrobenzoic acid and propargyl alcohol, with an acid catalyst, in a sealed vessel under microwave irradiation. The direct and efficient heating of the reaction mixture by microwaves can overcome activation energy barriers more effectively than conventional heating. anton-paar.com Microwave-assisted methods have been successfully employed in the synthesis of various propargylamines and β-1,2,3-triazolyl-α-amino esters. researchgate.netscite.ai

Photochemical synthesis utilizes light energy to initiate chemical reactions. While direct photochemical esterification is less common, photochemical methods can be employed in related synthetic transformations. For instance, photoredox catalysis has been used for the propargylation of aldehydes using propargyl bromide. nih.gov A potential, albeit less direct, photochemical strategy for this compound could involve the light-induced generation of a reactive intermediate from a suitable precursor.

| Technique | Energy Source | Advantages | Application to Propargyl Esters |

| Microwave-Assisted | Microwaves | Rapid heating, shorter reaction times, higher yields | Direct esterification of 3-nitrobenzoic acid and propargyl alcohol |

| Photochemical | Light | High selectivity, mild conditions | Potential for novel synthetic routes via photo-activated intermediates |

Advanced Purification and Isolation Techniques for Synthetic Pathways

Following the synthesis of this compound, effective purification and isolation are crucial to obtain a product of high purity. The choice of purification technique depends on the physical properties of the product and the nature of the impurities.

Recrystallization is a common and effective method for purifying solid organic compounds. For a compound like this compound, which is expected to be a solid at room temperature, recrystallization from a suitable solvent or solvent mixture would be a primary purification step. The process involves dissolving the crude product in a hot solvent in which it is highly soluble, followed by cooling to allow the pure compound to crystallize while impurities remain in the solution. For the related compound, methyl 3-nitrobenzoate, recrystallization from a water/ethanol mixture is a standard procedure. rsc.orgsavemyexams.com The crude material is dissolved in hot ethanol, and water is added until the solution becomes cloudy, followed by cooling to induce crystallization. rsc.org

Chromatographic techniques are also indispensable for the purification of organic compounds.

Column chromatography is a versatile technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are eluted with a mobile phase (a solvent or solvent mixture). This method is highly effective for separating the desired product from unreacted starting materials and byproducts.

Thin-layer chromatography (TLC) is a rapid and convenient analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. southalabama.edu

The purity of the final product can be assessed by techniques such as melting point determination, where a sharp melting point range close to the literature value indicates high purity. savemyexams.com Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the purified this compound.

| Technique | Principle | Application for this compound |

| Recrystallization | Difference in solubility at different temperatures | Removal of soluble and insoluble impurities from the solid product. |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of the product from starting materials and byproducts. |

| Thin-Layer Chromatography | Analytical separation on a coated plate | Monitoring reaction progress and optimizing purification conditions. |

Chemical Reactivity and Mechanistic Investigations of Prop 2 Yn 1 Yl 3 Nitrobenzoate

Transformations Involving the Propargyl Moiety

The propargyl group, characterized by a terminal triple bond, is a hub of reactivity. It can participate in cycloadditions, cross-coupling reactions, nucleophilic additions, rearrangements, and radical processes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The terminal alkyne of prop-2-yn-1-yl 3-nitrobenzoate is an ideal substrate for cycloaddition reactions, most notably the formation of 1,2,3-triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. The reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, proceeding under mild aqueous conditions. For this compound, the CuAAC reaction with an organic azide (R-N₃) exclusively yields the 1,4-disubstituted triazole product. The copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, dramatically accelerates the reaction by factors of 10⁷ to 10⁸ compared to the uncatalyzed thermal process. The resulting triazole ring is a stable, aromatic linker used extensively in drug discovery, bioconjugation, and materials science.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Unlike CuAAC, SPAAC is a metal-free reaction driven by the ring strain of a cyclooctyne (B158145) derivative. researchgate.net this compound, being an unstrained terminal alkyne, does not itself possess the driving force for this reaction. However, it can readily react with strained cyclooctynes that bear an azide functionality. The reactivity in SPAAC is dictated by the strained cyclic alkyne partner, which undergoes a rapid [3+2] cycloaddition with the azide on the propargyl ester. This bioorthogonal reaction is particularly valuable for applications in living systems where the toxicity of a copper catalyst is a concern. nih.gov

Interactive Table: Comparison of Cycloaddition Reactions

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Alkyne Substrate | Terminal alkynes (e.g., this compound) | Strained cyclooctynes |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers, but often controlled by linker |

| Reaction Rate | Very fast (10⁷-10⁸ rate acceleration) | Fast, dependent on degree of ring strain |

| Biocompatibility | Limited by copper toxicity | High (bioorthogonal) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki)

Palladium catalysis offers powerful methods for forming carbon-carbon bonds at the terminal alkyne position.

Sonogashira Coupling: This reaction couples the terminal alkyne of this compound with aryl or vinyl halides. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This transformation is highly valuable for synthesizing substituted alkynes, which are important intermediates in pharmaceuticals and materials.

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.org While the propargyl moiety itself is not a standard substrate, domino reactions involving propargyl substrates can terminate in a Mizoroki-Heck type cyclization, demonstrating the compatibility of the propargyl group within such palladium-catalyzed cycles. academie-sciences.fr

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organic halide or triflate. organic-chemistry.org While propargyl esters are not typical coupling partners in this reaction, the robustness of the ester and nitro functionalities makes them compatible with Suzuki couplings occurring at other sites in a more complex molecule. Recent advances have expanded the scope of electrophiles to include esters, although this typically involves C(acyl)-O cleavage rather than reaction at the propargyl position. researchgate.netnih.gov

Hydration and Other Nucleophilic Additions to the Alkyne

The triple bond of the propargyl moiety is susceptible to attack by nucleophiles, often facilitated by transition metal catalysts.

Hydration: In the presence of a strong acid (H₂SO₄) and a mercury(II) salt catalyst, the terminal alkyne undergoes hydration. libretexts.org Following Markovnikov's rule, the addition of water leads to an enol intermediate, which rapidly tautomerizes to the more stable methyl ketone product, yielding (3-nitrobenzoyl)oxyacetone. chemistrysteps.com More modern and less toxic methods utilize gold(I) or other transition metal catalysts, which can efficiently promote the hydration of propargyl esters under milder, acid-free conditions. organic-chemistry.orgacs.org The neighboring ester group can facilitate effective regioselective hydration. organic-chemistry.org

Other Nucleophilic Additions: The terminal alkyne is not considered a strong Michael acceptor because the triple bond is not conjugated with the carbonyl group. acs.orgresearchgate.net Therefore, conjugate addition of soft nucleophiles is not a primary reaction pathway without specific activation. However, the terminal proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., NaNH₂) to form an acetylide anion. libretexts.org This acetylide is a potent nucleophile that can subsequently react with various electrophiles, such as aldehydes, ketones, or alkyl halides, in nucleophilic addition or substitution reactions. libretexts.orgnih.gov

Cycloisomerization and Rearrangement Reactions (e.g., Gold-catalyzed processes)

Propargyl esters are classic substrates for metal-catalyzed rearrangements, particularly with π-acidic catalysts like gold(I), platinum(II), and copper(I). These reactions often proceed through allene (B1206475) intermediates and can be used to construct complex carbocyclic and heterocyclic scaffolds. nih.gov

Upon coordination of the gold(I) catalyst to the alkyne, two primary rearrangement pathways are possible for propargyl esters:

1,2-Acyloxy Migration: This rearrangement leads to the formation of a gold-carbene species. This highly reactive intermediate can then undergo various subsequent transformations, such as cyclopropanation or cascade reactions, to generate diverse molecular structures. rsc.org

1,3-Acyloxy Migration: This pathway, also known as a aiinmr.comaiinmr.com-sigmatropic rearrangement, generates an allenyl ester intermediate. nih.gov This allene can then be activated by the gold catalyst for further reactions, including intramolecular cyclizations. A structurally similar substrate, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, has been shown to undergo thermal cyclization to form chromene derivatives. mdpi.com

These rearrangements are powerful tools for increasing molecular complexity in a single, atom-economical step. researchgate.net

Radical Reactions Involving the Triple Bond

The propargyl moiety can participate in radical reactions. A propargyl radical, which can be generated via hydrogen atom abstraction or other methods, exists in resonance with an allenyl radical. This resonance stabilization influences the regioselectivity of subsequent reactions. nih.gov Propargyl radicals can undergo dimerization, recombination, or intramolecular cyclization if a suitable radical acceptor is present elsewhere in the molecule. nih.govresearchgate.net Coordination of the triple bond to a metal core, such as in a dicobalt hexacarbonyl complex, can prevent the typical acetylene-allene rearrangement and allow for greater control over the stereoselectivity of radical reactions. nih.gov

Reactivity of the Nitroaromatic Ring

The 3-nitrobenzoate portion of the molecule is dominated by the strong electron-withdrawing nature of both the nitro group and the ester functionality.

The primary and most synthetically useful transformation of the nitroaromatic ring is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. A variety of methods can achieve this reduction chemoselectively, leaving the ester and alkyne groups intact. wikipedia.orgmasterorganicchemistry.com

Interactive Table: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Selectivity Notes |

| H₂/Pd/C | Catalytic hydrogenation | Highly effective, but may also reduce the alkyne to an alkane if not carefully controlled. commonorganicchemistry.com |

| Fe, Sn, or Zn in acid (e.g., HCl) | Stoichiometric metal, acidic medium | Classic and reliable method; generally tolerant of ester groups. masterorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Mild acidic or neutral conditions | A mild and chemoselective option, often preserving other reducible groups. researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Useful for selective reductions. |

Regarding aromatic substitution reactions:

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is strongly deactivated by both the meta-directing nitro group and the meta-directing ester group. aiinmr.com Therefore, further electrophilic substitution is highly disfavored. If forced, the reaction would occur at the 5-position, which is meta to both existing substituents. youtube.comchegg.com

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful activating group for SNAr reactions. wikipedia.org However, this reaction requires a good leaving group (such as a halide) to be present on the aromatic ring, typically at a position ortho or para to the nitro group. libretexts.org Since this compound lacks such a leaving group on the ring, it will not undergo SNAr itself.

Hydrolysis and Transesterification of the Ester Linkage

The ester linkage in this compound is susceptible to cleavage through hydrolysis and transesterification reactions, yielding 3-nitrobenzoic acid and propargyl alcohol, or a new ester, respectively.

The hydrolysis of esters can be catalyzed by either acid or base. Alkaline hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org Kinetic studies are typically performed by monitoring the disappearance of the ester over time under controlled conditions of temperature and pH. chemrxiv.orgyoutube.com In a typical experiment, a solution of the ester is mixed with a basic solution (e.g., sodium hydroxide), and aliquots are taken at specific time intervals. The reaction in these aliquots is quenched, and the concentration of the remaining ester is determined, often by chromatography. chemrxiv.org

Chemoselective cleavage of the ester bond in the presence of other reactive functionalities is a key consideration. In this compound, the molecule contains an alkyne and a nitroaromatic system in addition to the ester. Under standard hydrolytic conditions (e.g., aqueous NaOH), the primary reaction is the saponification of the ester. The alkyne and nitro groups are generally stable under these conditions. However, strongly basic or nucleophilic conditions could potentially lead to side reactions.

Transesterification, the exchange of the alcohol portion of an ester, is another important reaction. This process is typically catalyzed by an acid or a base and is an equilibrium-driven process. For example, reacting this compound with an excess of another alcohol (e.g., ethanol) in the presence of an acid catalyst would lead to the formation of ethyl 3-nitrobenzoate and propargyl alcohol. The Fischer esterification, which is the acid-catalyzed reaction between a carboxylic acid and an alcohol, represents the reverse of hydrolysis and is also an equilibrium process where the removal of water drives the reaction toward the ester product. truman.edu

Cascade Reactions and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, allow for the formation of complex molecules from simple starting materials in a single pot by combining multiple transformations. baranlab.org this compound possesses multiple functional groups—an alkyne, an ester, and a nitroaromatic ring—that could potentially participate in such sequences.

The propargyl ester moiety is a particularly versatile functional group in transition-metal-catalyzed reactions. Gold(I) catalysts, for example, are known to activate the alkyne of propargyl esters, leading to the formation of gold-carbenoid intermediates that can participate in various cycloadditions and tandem cyclizations. ntnu.edu Similarly, palladium catalysis can initiate cascade reactions involving the oxidative addition into the C-H bond of the alkyne or other transformations. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, could also utilize this compound. nih.gov For example, the alkyne could participate in A³ coupling (aldehyde, alkyne, amine) or Ugi reactions after appropriate functional group manipulation. The nitroaromatic ring can also be involved; for instance, in palladium-catalyzed four-component carbonylation reactions of allenes, alcohols, and nitroarenes. acs.org While specific examples incorporating this compound are not documented, its functional groups make it a plausible candidate for the development of novel cascade and multicomponent syntheses. nih.govnih.gov

Stereoselective and Regioselective Control in Reactions of this compound

The stereoselective and regioselective control in reactions involving propargyl esters, such as this compound, is a critical aspect of their synthetic utility, enabling the construction of complex molecular architectures with high precision. While specific detailed research findings exclusively for this compound are limited in publicly available literature, the general principles governing the reactivity of this class of compounds can be inferred from studies on analogous propargyl esters, particularly those bearing electron-withdrawing groups on the benzoate (B1203000) moiety. The presence of the 3-nitro group in this compound is expected to significantly influence its reactivity by modulating the electronic properties of the ester, thereby affecting the course of stereoselective and regioselective transformations.

Transition metal catalysis, particularly with copper, palladium, nickel, and gold complexes, in conjunction with chiral ligands, stands as a cornerstone for achieving high levels of stereochemical and regiochemical control in reactions of propargyl esters. These catalytic systems can activate the propargyl ester in a predictable manner, allowing for enantioselective or diastereoselective attack of nucleophiles or participation in cycloaddition reactions.

Stereoselective Control

The control of stereochemistry in reactions of propargyl esters is predominantly achieved through asymmetric catalysis. Chiral metal-ligand complexes create a chiral environment around the reacting substrate, leading to the preferential formation of one enantiomer or diastereomer over the other.

Copper-Catalyzed Asymmetric Reactions: Copper catalysts, often in combination with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are widely employed for enantioselective propargylic substitutions. For instance, in copper-catalyzed asymmetric propargylic amination reactions, the choice of a chiral ligand is crucial for inducing high enantioselectivity. Although no specific data for this compound is available, studies on related propargyl esters demonstrate that the electronic nature of the benzoate leaving group can influence the reaction's efficiency and stereoselectivity. An electron-withdrawing group like the 3-nitro group would likely enhance the leaving group ability of the 3-nitrobenzoate, potentially facilitating the reaction.

The general outcome of such reactions can be summarized in the following table, illustrating the expected high levels of enantioselectivity based on analogous systems.

| Nucleophile | Chiral Ligand | Solvent | Expected Enantiomeric Excess (ee) |

| Secondary Amine | Chiral Diphosphine | Toluene | >90% |

| Malonate Ester | Chiral Bis(oxazoline) | THF | >90% |

| Grignard Reagent | Chiral Ferrocenyl | Ether | >85% |

| : This is an illustrative table based on general findings for propargyl esters and not specific experimental data for this compound. |

Gold-Catalyzed Asymmetric Cycloadditions: Gold catalysts are particularly effective in activating the alkyne moiety of propargyl esters towards nucleophilic attack and cycloaddition reactions. In the context of stereocontrol, chiral gold complexes can facilitate enantioselective intramolecular and intermolecular cycloadditions. For example, in a formal [4+3] cycloaddition, the gold catalyst can generate a chiral allenyl intermediate from the propargyl ester, which then reacts with a diene to yield a stereodefined seven-membered ring. The stereochemical outcome is dictated by the chiral ligand coordinated to the gold center.

Regioselective Control

Regioselectivity in reactions of propargyl esters refers to the preferential reaction at one of two or more possible sites. For a propargyl system, the reaction can typically occur at the α-carbon (adjacent to the oxygen) or the γ-carbon (the terminal carbon of the alkyne).

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are instrumental in controlling the regioselectivity of cross-coupling reactions involving propargyl esters. The choice of ligands and reaction conditions can direct the nucleophilic attack to either the α or γ position. For instance, in Suzuki-Miyaura cross-coupling reactions of propargyl esters with boronic acids, the use of different phosphine ligands can lead to the selective formation of either the allenyl or the propargyl product. While specific data for this compound is not available, the electronic influence of the 3-nitrobenzoate leaving group would play a role in the stability of the intermediate palladium species, thereby influencing the regiochemical outcome.

The general regiochemical outcomes observed in palladium-catalyzed cross-coupling reactions of propargyl esters are presented below.

| Ligand Type | Predominant Product | Regioselectivity (γ:α) |

| Bulky, electron-rich phosphines | γ-substituted (allenyl) | >95:5 |

| Less sterically demanding phosphines | α-substituted (propargyl) | >5:95 |

| : This is a generalized representation based on established principles for propargyl esters. |

Mechanistic Considerations: The regioselectivity is often governed by a complex interplay of steric and electronic factors within the transition state. In palladium-catalyzed reactions, the formation of either a propargyl-palladium or an allenyl-palladium intermediate is a key determinant of the final product. The nature of the nucleophile and the electronic character of the benzoate leaving group can influence the equilibrium between these intermediates. The electron-withdrawing 3-nitro group on the benzoate would make it a better leaving group, potentially favoring pathways that involve its early departure and the formation of a cationic intermediate that can be selectively attacked.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of Prop-2-yn-1-yl 3-nitrobenzoate. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to within 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments.

For this compound (molecular formula: C₁₀H₇NO₄), the theoretical exact mass can be calculated. molport.com This precise mass measurement allows for the unequivocal confirmation of the compound's elemental formula, distinguishing it from any potential isomers or impurities.

Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that would likely generate the protonated molecule, [M+H]⁺, as the primary ion. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing critical information about the molecule's structure. The fragmentation pathways for this compound can be predicted based on the lability of the ester and propargyl groups. Key fragmentation events would include:

Neutral loss of propargyl alcohol (C₃H₄O): Cleavage of the ester bond could lead to the formation of the 3-nitrobenzoyl cation.

Formation of the propargyl cation (C₃H₃⁺): Cleavage at the ether oxygen could result in the formation of a resonance-stabilized propargyl cation.

Decarbonylation: Subsequent fragmentation of the 3-nitrobenzoyl cation could involve the loss of carbon monoxide (CO).

Nitro group fragmentation: The nitro group itself can undergo fragmentation, often involving the loss of NO or NO₂.

The study of these fragmentation patterns is crucial for confirming the connectivity of the molecule, particularly the linkage between the 3-nitrobenzoyl moiety and the propargyl group. niu.edu

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₀H₇NO₄ | 205.0375 |

| [M+H]⁺ | C₁₀H₈NO₄ | 206.0453 |

| [M+Na]⁺ | C₁₀H₇NNaO₄ | 228.0273 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are required for the complete and unambiguous assignment of all proton and carbon signals in this compound.

Two-dimensional NMR experiments provide correlation data that reveals the intricate network of through-bond and through-space relationships within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would be essential for assigning the complex splitting patterns of the four protons on the aromatic ring, revealing their relative positions (ortho, meta, para). It would also show a correlation between the methylene (B1212753) protons (-CH₂-) and the terminal acetylenic proton (-C≡CH). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J_CH coupling). bath.ac.uk It provides an unambiguous link between the ¹H and ¹³C spectra. For instance, the signal for the methylene protons would correlate to the signal for the methylene carbon, and each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

From the methylene protons (-CH₂-) to the ester carbonyl carbon (C=O) and the two acetylenic carbons, confirming the propargyl ester moiety.

From the aromatic protons to adjacent and more distant carbons within the benzene (B151609) ring, confirming their assignments.

From the aromatic proton at the C2 position to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between protons (typically < 5 Å). researchgate.net This can be used to confirm stereochemistry and conformation. In this molecule, a NOESY experiment could show a correlation between the methylene protons of the propargyl group and the aromatic proton at the C2 position of the benzoate (B1203000) ring, providing evidence for the conformation of the ester linkage.

Table 2: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H ↔ ¹H | Identifies adjacent protons (e.g., within the aromatic ring, -CH₂- to -C≡CH). |

| HSQC | ¹H ↔ ¹³C (1-bond) | Connects protons to their directly attached carbons. |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Establishes the molecular skeleton by linking fragments (e.g., -CH₂- to C=O). |

| NOESY | ¹H ↔ ¹H (through space) | Confirms spatial proximity of groups (e.g., propargyl protons to aromatic protons). |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers valuable insights into the structure and dynamics of materials in their solid form. For this compound, ssNMR would be particularly useful for characterizing its crystalline or amorphous states. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Key applications include:

Polymorph identification: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Conformational analysis: ssNMR can reveal the presence of multiple, distinct molecular conformations within the unit cell of a crystal.

Characterization of amorphous content: It can distinguish between crystalline and amorphous phases and quantify the degree of crystallinity in a bulk sample.

X-ray Crystallography for Single-Crystal Structural Determination and Supramolecular Assembly

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. For this compound, a successful crystallographic analysis would provide an unambiguous confirmation of its constitution and conformation in the solid state.

Furthermore, X-ray crystallography is unparalleled in its ability to reveal the details of the supramolecular assembly, which is the arrangement of molecules in the crystal lattice through non-covalent interactions. For this molecule, key interactions that would dictate the crystal packing include:

π-π stacking: Interactions between the electron-deficient nitro-substituted benzene rings.

C-H···O hydrogen bonds: The acidic acetylenic proton and aromatic C-H donors could form weak hydrogen bonds with the oxygen atoms of the nitro and ester groups. nih.gov

Dipole-dipole interactions: Arising from the polar ester and nitro functional groups.

Understanding these interactions is fundamental to rationalizing the material's bulk properties, such as melting point, solubility, and stability.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups, each of which gives rise to characteristic absorption (IR) or scattering (Raman) bands. For this compound, these techniques serve as a rapid and reliable method for confirming the presence of its key structural features.

Alkyne Group: A sharp, weak absorption around 3300 cm⁻¹ in the IR spectrum corresponds to the ≡C-H stretching vibration. The C≡C triple bond stretch appears as a weak band in the 2100-2150 cm⁻¹ region.

Ester Group: A very strong, sharp band in the IR spectrum, typically around 1720-1740 cm⁻¹, is characteristic of the C=O (carbonyl) stretch. C-O stretching vibrations are also expected between 1100-1300 cm⁻¹.

Nitro Group: The nitro group gives rise to two distinct and strong stretching vibrations in the IR spectrum: an asymmetric stretch (ν_as) near 1530-1550 cm⁻¹ and a symmetric stretch (ν_s) near 1340-1360 cm⁻¹. scirp.org

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending bands below 900 cm⁻¹ can provide information about the substitution pattern.

While many vibrations are active in both IR and Raman spectroscopy, the techniques are complementary. For instance, the symmetric C≡C stretch of the alkyne is often stronger and more easily observed in the Raman spectrum than in the IR spectrum. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| Alkyne | ≡C-H stretch | ~3300 | Sharp, Medium-Weak |

| Alkyne | C≡C stretch | ~2120 | Weak |

| Ester | C=O stretch | ~1730 | Strong |

| Nitro | NO₂ asymmetric stretch | ~1540 | Strong |

| Nitro | NO₂ symmetric stretch | ~1350 | Strong |

| Ester | C-O stretch | ~1280 | Strong |

Electroanalytical Techniques for Redox Characterization

Electroanalytical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. The nitroaromatic moiety is known to be electrochemically active and can undergo reduction. A CV experiment would involve sweeping the potential applied to an electrode and measuring the resulting current.

For this compound, a characteristic irreversible reduction peak would be expected at a negative potential, corresponding to the reduction of the nitro group (-NO₂) to a nitro radical anion (-NO₂˙⁻). The exact potential of this reduction provides a quantitative measure of the electron-accepting ability of the molecule. The electron-withdrawing nature of the ester group would likely make the reduction of the nitro group occur at a less negative potential compared to nitrobenzene. Further reduction steps to the nitroso and hydroxylamine (B1172632) species may also be observable at more negative potentials. Such studies provide fundamental data on the compound's electronic structure and its potential behavior in redox-active chemical or biological systems.

Chromatographic Techniques for Purity Assessment and Process Monitoring (e.g., preparative HPLC, GC-MS)

The purity of "this compound" is critical for its intended applications, necessitating the use of high-resolution chromatographic techniques for both purification and analysis. Preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods employed for these purposes.

Preparative HPLC is a cornerstone technique for the purification of "this compound" on a larger scale. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By carefully selecting the column chemistry (e.g., reversed-phase C18), mobile phase composition (e.g., gradients of acetonitrile (B52724) and water), and flow rate, a high degree of purification can be achieved. The process is monitored in real-time using detectors such as UV-Vis, allowing for the collection of highly pure fractions of the target compound.

For the assessment of purity and the identification of trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool. In GC, the sample is vaporized and separated based on boiling point and interaction with the stationary phase within a capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions.

While specific GC-MS data for "this compound" is not extensively published, data from structurally related nitrobenzoate compounds can provide insights into the expected analytical outcomes. For instance, the analysis of various nitrobenzoate impurities in pharmaceutical ingredients has been successfully demonstrated using GC-MS. amazonaws.com The electron impact ionization of these compounds typically results in characteristic fragmentation patterns that are crucial for their identification.

The following table summarizes typical GC-MS data for related nitrobenzoate compounds, illustrating the type of information that would be obtained for "this compound".

| Compound Name | Molecular Formula | Top m/z Peak | Second m/z Peak | Third m/z Peak |

| Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | 165 | 197 | 166 |

| Methyl 3-nitrobenzoate | C8H7NO4 | 150 | 104 | 76 |

This table is interactive. You can sort and filter the data.

Furthermore, the Kovats retention index, a dimensionless quantity that relates the retention time of a compound to the retention times of adjacent n-alkanes, is a useful parameter in GC for compound identification. For a structurally similar compound, "Prop-2-yn-1-yl benzoate," the experimental Kovats retention indices on a standard non-polar column are in the range of 1235 to 1265. nih.gov This suggests a predictable elution behavior for "this compound" under similar GC conditions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Currently, there is a notable lack of specific published research applying quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to the analysis of Prop-2-yn-1-yl 3-nitrobenzoate. While these computational techniques are powerful tools for elucidating molecular properties, their application to this particular compound has not been detailed in available scientific literature.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

A detailed analysis of the electronic structure of this compound, including calculations of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting HOMO-LUMO gap, has not been reported in existing studies. Similarly, specific data on the charge distribution within the molecule, which would provide insights into its reactivity and intermolecular interactions, is not available.

Conformational Analysis and Energy Minima

Comprehensive conformational analysis to identify the stable conformers and their corresponding energy minima for this compound has not been a subject of dedicated computational investigation in the reviewed literature. Such studies would be valuable for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Reaction Pathway and Transition State Elucidation

There are no specific computational studies that elucidate the reaction pathways and identify the transition states for chemical reactions involving this compound. Theoretical investigations in this area would be crucial for understanding its reactivity, degradation mechanisms, and potential synthetic applications.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

While experimental spectroscopic data may exist, the theoretical prediction of spectroscopic parameters for this compound, such as NMR chemical shifts and IR frequencies, through quantum chemical calculations has not been documented. Such predictions are instrumental in the structural characterization and identification of compounds.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

No molecular dynamics (MD) simulations have been published that specifically explore the conformational space and intermolecular interactions of this compound. MD simulations would offer a dynamic perspective on its behavior in different environments, complementing the static picture provided by quantum chemical calculations.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

There is no evidence of Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Property Relationship (QSPR) studies being conducted for this compound. These studies are valuable for predicting the reactivity and properties of new compounds based on their molecular structure, but require a dataset of related molecules with known activities or properties, which appears to be unavailable for this specific compound.

Machine learning applications in reaction prediction and property estimation

The integration of machine learning (ML) into computational and theoretical chemistry has marked a significant advancement in the predictive modeling of chemical reactions and molecular properties. semanticscholar.orgiapchem.org While specific ML studies on this compound are not extensively documented in public literature, the established methodologies in the field provide a robust framework for predicting its behavior. These approaches are pivotal in accelerating research by enabling the rapid screening of reaction conditions and the estimation of key physicochemical properties, thus guiding experimental efforts. nih.govcmu.edu

Machine learning models are trained on large datasets of known reactions and molecular properties to identify complex patterns and relationships that are not immediately obvious. iapchem.orgnih.gov For a compound such as this compound, ML can be applied to predict the outcomes of various potential transformations, such as cycloadditions involving the alkyne group or nucleophilic substitution at the ester. Furthermore, ML models can estimate a range of molecular properties, which are crucial for understanding the compound's behavior in different chemical environments.

Reaction Prediction

In the context of reaction prediction, machine learning algorithms can forecast the likelihood of different products forming under specific conditions. These models typically use molecular fingerprints or graph-based representations of reactants and reagents as inputs. semanticscholar.org For this compound, ML could be employed to predict the regioselectivity and stereoselectivity of its reactions, as well as to estimate the reaction yield.

For instance, in a hypothetical scenario exploring the popular "click" reaction, a strain-promoted azide-alkyne cycloaddition (SPAAC), an ML model could be trained on a dataset of similar reactions to predict the yield. The features for such a model might include the structure of the azide (B81097), the chosen solvent, the reaction temperature, and the concentration of reactants.

Hypothetical Data Table for SPAAC Reaction Yield Prediction

| Reactant (Azide) | Solvent | Temperature (°C) | Predicted Yield (%) | Algorithm Used |

|---|---|---|---|---|

| Benzyl Azide | Acetonitrile (B52724) | 25 | 85 | Random Forest |

| Phenyl Azide | DMSO | 50 | 78 | Gradient Boosting |

Property Estimation

Machine learning models are also powerful tools for quantitative structure-property relationship (QSPR) studies. nih.gov These models learn the correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound, a number of important properties could be estimated using ML, which would be valuable for applications in materials science or medicinal chemistry.

These properties include, but are not limited to, solubility, lipophilicity (LogP), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The prediction of these properties can aid in the design of molecules with desired characteristics and in understanding their reactivity. nih.gov

Hypothetical Data Table for Property Estimation of this compound Derivatives

| Derivative | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted HOMO (eV) | Predicted LUMO (eV) |

|---|---|---|---|---|

| Parent Compound | 2.15 | 150 | -7.2 | -1.8 |

| 4-chloro derivative | 2.85 | 80 | -7.4 | -2.0 |

The continued development of machine learning algorithms and the expansion of chemical databases are expected to further enhance the accuracy and applicability of these predictive models in the study of specific compounds like this compound.

Applications and Utility in Advanced Organic Synthesis and Materials Science

Prop-2-yn-1-yl 3-nitrobenzoate as a Versatile Synthetic Building Block

The distinct functionalities within this compound allow it to serve as a versatile building block in the construction of complex molecular frameworks. The terminal alkyne is particularly useful for forming carbon-carbon and carbon-heteroatom bonds through various coupling reactions.

Precursor for the Synthesis of Complex Natural Products and Analogues

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in various biologically active molecules. The propargyl ester functionality is a key component in numerous synthetic strategies. For instance, related propargyl esters are utilized in the synthesis of complex macrocycles and other natural product analogues. The alkyne group can be strategically employed for the introduction of side chains or for ring-closing metathesis reactions after suitable functional group transformations.

Scaffold for Heterocyclic Compound Synthesis

The terminal alkyne of this compound is a prime substrate for cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazoles. By reacting this compound with various organic azides, a diverse library of triazole-containing compounds can be generated. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The 3-nitrobenzoate portion of the molecule can influence the electronic properties of the resulting triazole and provides a site for further chemical modification.

Intermediate for the Preparation of Macrocyclic and Supramolecular Architectures

The rigid, linear geometry of the alkyne group makes this compound a valuable component in the design and synthesis of macrocycles and supramolecular structures. The ability of the alkyne to participate in coupling reactions, such as Glaser or Sonogashira couplings, allows for the construction of larger, well-defined architectures. The nitro group on the benzoate (B1203000) ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can play a crucial role in directing the self-assembly of supramolecular structures.

Integration into Polymer and Materials Chemistry

The reactivity of the propargyl group also extends to the realm of polymer and materials science, where it can be used to create novel polymers with tailored properties.

Monomer for Polymerization Reactions (e.g., alkyne polymerization)

This compound can potentially act as a monomer in alkyne polymerization reactions. Transition metal catalysts, such as those based on rhodium or molybdenum, can initiate the polymerization of terminal alkynes to produce polyacetylenes. The resulting polymers would feature pendant 3-nitrobenzoate groups, which would impart specific properties to the material, such as altered solubility, thermal stability, and electronic characteristics. The presence of the nitro group could also allow for post-polymerization modification to further tune the material's properties.

Cross-linking Agent for Polymeric Networks

A cross-linking agent is a molecule with two or more reactive sites that can connect polymer chains to form a network structure. mdpi.com this compound, with its terminal alkyne, can function as a cross-linking agent for polymers containing azide (B81097) functional groups. Through the aforementioned CuAAC reaction, the alkyne can react with two different azide-functionalized polymer chains, creating a stable triazole linkage and forming a cross-linked network. This approach is highly efficient and allows for the creation of robust polymer networks with enhanced mechanical and thermal properties. The density of cross-linking can be controlled by the stoichiometry of the reactants, providing a method to fine-tune the material's characteristics for specific applications.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Surface Functionalization of Materials via Click Chemistry or Grafting

The dual functionality of this compound makes it a highly versatile molecule for the surface modification of various materials. The propargyl group and the nitrobenzoate moiety can be utilized in distinct chemical reactions to anchor the molecule onto a surface, thereby altering the surface's chemical and physical properties.

The terminal alkyne of the propargyl group is particularly well-suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govirjweb.com This reaction is known for its high efficiency, specificity, and mild reaction conditions, making it an ideal method for surface functionalization. nih.gov For instance, a material with surface azide groups can be readily modified by reacting it with this compound in the presence of a copper(I) catalyst. This process results in the formation of a stable triazole linkage, covalently attaching the molecule to the surface. irjweb.com This approach allows for the introduction of the nitrobenzoate functionality onto a wide array of materials, including polymers, nanoparticles, and self-assembled monolayers.

Beyond click chemistry, the nitrobenzoate portion of the molecule offers potential for surface grafting through other chemical pathways. For example, benzoic acid and its derivatives can be grafted onto polymer surfaces through methods like alkylation. mdpi.com While direct grafting of the ester might be challenging, the nitro group can potentially be reduced to an amine, which is a common functional group for surface modification through techniques like amide bond formation or reductive amination. This would provide an alternative strategy to immobilize the molecule onto a surface.

The ability to functionalize surfaces with this compound opens up possibilities for creating materials with tailored properties. The introduced nitroaromatic group can influence surface energy, wettability, and adhesive properties. Furthermore, the terminal alkyne, if not used in the initial immobilization, remains available for subsequent "click" reactions, allowing for multi-step surface modifications and the creation of complex, multifunctional surfaces.

| Functional Group | Reaction Type | Description |

|---|---|---|

| Propargyl (Terminal Alkyne) | Click Chemistry (CuAAC) | Reaction with azide-functionalized surfaces to form a stable triazole linkage. |

| Nitrobenzoate (after reduction to amine) | Amide Bond Formation | Reaction with carboxyl-functionalized surfaces to form a stable amide bond. |

Development of Novel Organic Functional Materials

The unique electronic and structural features of this compound also make it an intriguing candidate for the development of novel organic functional materials, including those with applications in electronics, photonics, and porous frameworks.

Components in Organic Electronic or Photonic Materials

The development of new organic materials for electronic and photonic applications is a rapidly growing field. Molecules containing alkyne units are of particular interest as they can be used to construct conjugated polymers, which are the cornerstone of many organic electronic devices. oup.com The terminal alkyne in this compound can participate in polymerization reactions, such as Sonogashira coupling, to form poly(aryleneethynylene)s, a class of highly conjugated polymers with interesting electronic and optical properties. oup.com

Furthermore, nitroaromatic compounds are known to possess unique optical and electronic properties due to the strong electron-withdrawing nature of the nitro group. nih.gov These properties can be harnessed in the design of photonic materials. escholarship.org The nitrobenzoate moiety in this compound could therefore impart desirable characteristics to a material, such as nonlinear optical activity or specific light absorption properties. The combination of a polymerizable alkyne and an electronically active nitroaromatic group in a single molecule makes this compound a promising building block for the synthesis of new functional polymers for organic electronics and photonics.

Linkers for Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. nih.gov These materials are constructed from organic "linkers" that connect to form a rigid, porous network. The properties of COFs and MOFs are highly dependent on the structure and functionality of the organic linkers used in their synthesis.

This compound has the potential to be utilized as a linker in the synthesis of COFs and MOFs. While the molecule in its current form is monofunctional with respect to its alkyne group, the ester can be hydrolyzed to reveal a carboxylic acid. The resulting 3-nitrobenzoic acid with a propargyl group would be a bifunctional linker. The carboxylic acid group is a common coordinating group for the metal nodes in MOFs, while the alkyne can be used to form the covalent bonds in certain types of COFs. alfa-chemistry.com

Alternatively, the alkyne group can be used for post-synthetic modification of a pre-formed COF or MOF. For example, a framework could be constructed from linkers containing azide groups, and then this compound could be "clicked" into the pores of the material. This would allow for the introduction of the nitrobenzoate functionality into the framework, which could be used to tune the material's properties for specific applications, such as selective gas adsorption or catalysis.

| Application Area | Relevant Functional Group(s) | Potential Role |

|---|---|---|

| Organic Electronics/Photonics | Propargyl (Alkyne), Nitrobenzoate | Monomer for conjugated polymers; introduction of electronic/photonic properties. |

| COFs and MOFs | Propargyl (Alkyne), Carboxylate (after hydrolysis) | Bifunctional linker for framework construction; post-synthetic modification of frameworks. |

Conclusion and Future Research Directions

Synopsis of Key Findings and Current Research Gaps

A comprehensive review of existing literature and databases indicates that research on Prop-2-yn-1-yl 3-nitrobenzoate is in its infancy. Key findings are currently restricted to its structural identification and commercial availability. There is a significant gap in the understanding of its chemical reactivity, physical properties, and potential applications. The scientific community has not yet published detailed studies on its synthesis optimization, spectroscopic characterization, or its behavior in various chemical reactions. This lack of information underscores the need for foundational research to establish a baseline of knowledge for this compound.

Unexplored Reaction Pathways and Synthetic Opportunities for this compound

The structure of this compound, featuring a terminal alkyne and a nitro-substituted aromatic ring, suggests a rich and varied reactivity that remains to be explored. The propargyl ester functionality opens up possibilities for participation in numerous organic reactions. For instance, the alkyne group could be a versatile handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to generate novel triazole-containing compounds.

Furthermore, the nitro group on the benzoate (B1203000) moiety can be a precursor for a range of other functional groups. Its reduction could lead to the corresponding amino-benzoate, a valuable building block in medicinal chemistry and material science. The exploration of these and other reaction pathways, such as Sonogashira coupling or cyclization reactions, could lead to the synthesis of a diverse library of new molecules with potentially interesting biological or material properties.

Prospects for Sustainable Synthesis and Process Intensification

Currently, there are no established "green" or sustainable synthetic routes specifically for this compound in the available literature. Future research could focus on developing environmentally benign methods for its preparation. This could involve the use of greener solvents, catalyst systems with high turnover numbers, and energy-efficient reaction conditions. For example, exploring enzymatic catalysis for the esterification of 3-nitrobenzoic acid with propargyl alcohol could offer a more sustainable alternative to traditional chemical methods. Process intensification strategies, such as the use of microreactors, could also be investigated to improve reaction efficiency, reduce waste, and enhance safety.

Potential for Integration with Flow Chemistry and Automated Synthesis

The synthesis of this compound and its derivatives is a promising candidate for integration with flow chemistry and automated synthesis platforms. europa.eu Continuous flow processing can offer significant advantages over batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for reactions involving potentially hazardous reagents or intermediates. europa.eu An automated flow synthesis setup could enable the rapid and efficient production of a library of derivatives for high-throughput screening in drug discovery or materials science applications. This approach would not only accelerate the research and development process but also ensure better reproducibility and scalability.

Outlook on Advanced Material Applications and Molecular Design

While no specific applications in advanced materials have been reported for this compound, its molecular structure suggests potential for a variety of uses. The presence of the alkyne group makes it a suitable building block for the creation of functional polymers and networked materials through polymerization or cross-linking reactions. The nitroaromatic component could impart useful electronic or optical properties to such materials.

In the realm of molecular design, this compound could serve as a versatile scaffold for the development of new functional molecules. By strategically modifying the alkyne and nitro groups, chemists could design and synthesize novel compounds with tailored properties for applications in areas such as organic electronics, nonlinear optics, or as precursors to energetic materials. The exploration of these possibilities awaits dedicated research efforts into this intriguing yet understudied chemical compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Prop-2-yn-1-yl 3-nitrobenzoate to improve yield and purity?

- Methodology :

- Nitration Conditions : Monitor reagent stoichiometry (e.g., nitric acid concentration) and reaction temperature to minimize byproducts. Excess sulfuric acid may act as a catalyst and dehydrating agent, but insufficient amounts can lead to incomplete reaction (see methyl 3-nitrobenzoate synthesis in ).

- Purification : Use recrystallization with methanol or ethanol, guided by thin-layer chromatography (TLC) to confirm purity (Rf values) .

- Characterization : Validate product identity via IR spectroscopy (e.g., C=O stretch at ~1725 cm⁻¹, NO₂ bands at ~1530/1350 cm⁻¹) and melting point analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Precautions :

- Avoid inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and protective eyewear.

- Follow GHS/CLP guidelines (e.g., P261, P262) for handling nitroaromatic compounds .

Q. Which analytical techniques are most effective for characterizing this compound?

- Key Methods :

- Spectroscopy : IR for functional group verification; NMR (¹H/¹³C) for structural elucidation.

- Chromatography : TLC (silica gel, 8:2 hexane/ethyl acetate) to monitor reaction progress and purity .

- Mass Spectrometry : High-resolution MS to confirm molecular formula .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound derivatives?

- Methodology :

- Use SHELXL for refinement, incorporating anisotropic displacement parameters and hydrogen atom placement. Validate with R-factor convergence (<5%) .

- Leverage Mercury CSD for visualization of intermolecular interactions (e.g., H-bonding, π-stacking) and packing patterns .

Q. What computational approaches can predict the reactivity of this compound in nucleophilic substitution reactions?

- Strategies :

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitro group) prone to attack.

- Compare experimental and computed IR spectra to validate electronic structure models .

Q. How should researchers address contradictory data in kinetic studies of this compound reactions?

- Critical Analysis :

- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity).

- Use statistical tools (e.g., error propagation analysis, Grubbs’ test for outliers) to assess reproducibility.

- Cross-reference with literature on analogous compounds (e.g., methyl 3-nitrobenzoate reaction kinetics) .

Q. What experimental design considerations are essential for studying substituent effects on this compound’s bioactivity?

- Design Framework :

- Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups at the meta position) using protocols from .

- Employ structure-activity relationship (SAR) models, correlating electronic parameters (Hammett σ constants) with biological assay results.

- Include control experiments to isolate steric vs. electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.